ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This scaffold is notable for its applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules such as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The bromine atom at position 3 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery pipelines.
Properties
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJUSXGYOHMHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCCC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the biological activity of imidazo[1,2-a]pyridine derivatives. Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The table below compares substituent positions, molecular properties, and applications of ethyl 3-bromo-imidazo[1,2-a]pyridine-2-carboxylate with analogous derivatives:
Key Observations:
Bromine vs. Alkyl/CF₃ Groups: The bromine in the target compound provides a reactive site for cross-coupling, unlike the inert isopropyl (iPr) or trifluoromethyl (CF₃) groups in analogs .
Ester vs. Carboxylic Acid :
Biological Activity
Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties based on recent studies and findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and an ethyl ester at the 2-carboxylate position. The structural formula can be represented as follows:
This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics.
Antiparasitic Activity
Recent exploratory toxicology studies have indicated that derivatives of imidazo[1,2-a]pyridine, including this compound, show promising antiparasitic effects against infections like trichomoniasis and amoebiasis. In a study involving several imidazo[1,2-a]pyridine compounds, it was found that they could potentially act through a dual mechanism of action against these parasites .
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. The compound demonstrated inhibitory effects on pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial efficacy has been assessed against various bacterial strains. Studies show that certain imidazo[1,2-a]pyridine derivatives possess significant antibacterial activity. For instance, compounds from the same family have demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy.
Table: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Toxicity and Safety Profile
In toxicity studies involving oral administration of various imidazo[1,2-a]pyridine compounds over a 14-day period, no significant hepatic or renal toxicity was observed. This indicates a favorable safety profile for further clinical evaluations .
Q & A
Q. What are the optimal synthetic routes for ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Use a one-pot, two-step reaction involving bromination of the imidazo[1,2-a]pyridine scaffold. Key intermediates include ethyl carboxylate derivatives (e.g., diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) as structural analogs .
- Critical Parameters :
- Temperature : Maintain 80–100°C during bromination to avoid side reactions.
- Catalyst : Use Pd(OAc)₂ or CuBr₂ for selective bromine substitution at the 3-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~60–70% purity; recrystallization in ethanol improves purity to >95% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on the imidazo[1,2-a]pyridine core.
- 1H NMR : The ethyl ester group appears as a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.3 ppm (CH₂). The bromine substituent deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm) .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm .
- HRMS : Confirm molecular weight (calculated: 312.06 g/mol; observed: 312.05 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in subsequent functionalization reactions (e.g., Suzuki coupling)?
Methodological Answer:
- Reactivity Analysis : The 3-bromo group activates the C-2 position for cross-coupling.
- Electronic Effects : Bromine withdraws electron density, enhancing electrophilicity at C-2. Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict reactive sites .
- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 61% vs. 85%) for brominated imidazo[1,2-a]pyridines?
Methodological Answer:
- Root Cause Analysis :
- Purity Discrepancies : Use HPLC with a C18 column (ACN/H₂O mobile phase) to detect impurities (e.g., dehalogenated byproducts) .
- Reaction Monitoring : In situ IR spectroscopy tracks bromine incorporation (C-Br stretch at ~550 cm⁻¹) .
- Optimization : Adjust stoichiometry (1.2 eq. NBS) and solvent polarity (DCM > THF) to suppress side reactions .
Q. How can computational modeling predict the compound’s biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to cyclin-dependent kinases (CDKs).
- Target : CDK2 (PDB ID: 1HCL).
- Key Interactions : The bromine atom forms halogen bonds with Leu83, while the ethyl ester engages in hydrophobic interactions with Val18 .
- Validation : Compare IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with docking scores .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Biological Screening : Prioritize assays for antiviral and anticonvulsant activity, given structural similarities to bioactive imidazo[1,2-a]pyridines .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the ethyl ester group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
